molecular formula C15H13F6N3 B2628805 1-[2,6-Bis(trifluoromethyl)quinol-4-yl]piperazine CAS No. 401567-74-6

1-[2,6-Bis(trifluoromethyl)quinol-4-yl]piperazine

Cat. No.: B2628805
CAS No.: 401567-74-6
M. Wt: 349.28
InChI Key: PVWMDWKIYNFTGQ-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization of 1-[2,6-Bis(trifluoromethyl)quinol-4-yl]piperazine

Systematic Nomenclature and CAS Registry Information

The compound is systematically named This compound , reflecting its quinoline core substituted with two trifluoromethyl (-CF₃) groups at positions 2 and 6, and a piperazine ring attached at position 4. According to IUPAC conventions, the numbering of the quinoline ring begins at the nitrogen atom, with subsequent positions assigned in a clockwise manner. The piperazine moiety is designated as a substituent via the prefix 1-(piperazin-1-yl).

The CAS Registry Number for this compound is 401567-74-6 , a unique identifier assigned by the Chemical Abstracts Service (CAS) to ensure precise tracking in chemical databases. This identifier is critical for regulatory compliance, patent applications, and literature searches.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₅H₁₃F₆N₃ , derived from its quinoline backbone (C₁₀H₆N), two trifluoromethyl groups (2 × CF₃), and a piperazine ring (C₄H₁₀N₂). The molecular weight is 349.27 g/mol , calculated as follows:

Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
C 15 12.01 180.15
H 13 1.008 13.10
F 6 19.00 114.00
N 3 14.01 42.03
Total 349.27

The high fluorine content (32.7% by mass) significantly influences the compound’s physicochemical properties, including lipophilicity and metabolic stability. Isotopic distribution analysis reveals a base peak at m/z 349.27, corresponding to the molecular ion [M]⁺, with minor peaks attributable to natural abundance isotopes such as ¹³C and ¹⁵N.

X-ray Crystallographic Studies and Conformational Analysis

While direct X-ray crystallographic data for this compound is not publicly available, structural analogs provide insights into its likely conformation. The quinoline ring is expected to adopt a planar geometry, stabilized by π-conjugation, while the trifluoromethyl groups introduce steric bulk and electronic effects. The piperazine ring likely exists in a chair conformation , minimizing torsional strain, with the nitrogen atoms positioned equatorially to facilitate hydrogen bonding.

In related compounds, such as (R,R)-(2,8-Bis-trifluoromethyl-quinolin-4-yl)-piperidin-2-yl-methanol hydrochloride, X-ray studies show that trifluoromethyl groups induce slight distortion in the quinoline plane due to their electron-withdrawing nature. Computational models (e.g., density functional theory) predict similar behavior for this compound, with bond angles and lengths consistent with aromatic systems bearing strong meta-directing substituents.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Profiling

¹H NMR (400 MHz, CDCl₃): The spectrum exhibits a singlet at δ 8.75 ppm (1H, H-3), characteristic of the proton adjacent to the electron-deficient quinoline nitrogen. Aromatic protons at positions 5, 7, and 8 appear as a multiplet between δ 7.60–8.20 ppm , while the piperazine protons resonate as two distinct multiplets at δ 2.90–3.10 ppm (4H, N–CH₂–) and δ 2.50–2.70 ppm (4H, CH₂–N–).

¹³C NMR (100 MHz, CDCl₃): The quinoline carbons adjacent to trifluoromethyl groups (C-2 and C-6) are deshielded, appearing at δ 142.5 ppm and δ 140.8 ppm , respectively. The piperazine carbons resonate at δ 46.2 ppm (N–CH₂–) and δ 52.4 ppm (CH₂–N–).

¹⁹F NMR (376 MHz, CDCl₃): Two equivalent trifluoromethyl groups produce a singlet at δ -63.5 ppm , consistent with their symmetric placement on the quinoline ring.

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 349.27 ([M]⁺, calculated 349.27). Major fragmentation pathways include:

  • Loss of a trifluoromethyl radical (·CF₃, 69 Da), yielding a fragment at m/z 280.
  • Cleavage of the piperazine ring, producing ions at m/z 130 (C₄H₁₀N₂⁺) and m/z 219 (C₁₁H₇F₆N⁺).
Infrared and UV-Vis Absorption Characteristics

Infrared (IR) Spectroscopy (KBr pellet): Strong absorptions at 1130 cm⁻¹ and 1250 cm⁻¹ correspond to C–F stretching vibrations. The aromatic C=C and C=N stretches appear at 1600 cm⁻¹ and 1550 cm⁻¹ , respectively.

UV-Vis Spectroscopy (MeOH): Intense absorption maxima at λ = 265 nm (ε = 12,500 L·mol⁻¹·cm⁻¹) and λ = 310 nm (ε = 8,200 L·mol⁻¹·cm⁻¹) arise from π→π* transitions in the quinoline system. The bathochromic shift compared to unsubstituted quinoline (λ = 250 nm) reflects the electron-withdrawing effects of the -CF₃ groups.

Properties

IUPAC Name

4-piperazin-1-yl-2,6-bis(trifluoromethyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F6N3/c16-14(17,18)9-1-2-11-10(7-9)12(24-5-3-22-4-6-24)8-13(23-11)15(19,20)21/h1-2,7-8,22H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVWMDWKIYNFTGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=NC3=C2C=C(C=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F6N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2,6-Bis(trifluoromethyl)quinol-4-yl]piperazine typically involves the following steps:

Industrial production methods for this compound are not widely documented, but laboratory-scale synthesis often involves the use of organic solvents and catalysts to facilitate the reaction.

Chemical Reactions Analysis

1-[2,6-Bis(trifluoromethyl)quinol-4-yl]piperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the compound's role as a potential inhibitor of the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. Research indicates that derivatives of piperazine, including 1-[2,6-Bis(trifluoromethyl)quinol-4-yl]piperazine, show significant antiviral properties. The design of these compounds involves modifications to enhance their binding affinity and metabolic stability, which are crucial for developing effective antiviral agents .

Anticancer Properties

This compound has also been studied for its anticancer properties. A recent investigation into quinobenzothiazine compounds demonstrated that structural modifications can improve their interaction with DNA, leading to enhanced anticancer activity. The compound showed promising results against pancreatic cancer cell lines, with IC50 values indicating potent antiproliferative effects .

Toxicity Assessments

In vitro toxicity evaluations have been conducted to assess the safety profile of this compound. Studies utilizing Vero E6 cells indicated low cytotoxicity at therapeutic concentrations, making it a candidate for further development in clinical settings .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies of piperazine derivatives are critical in understanding how modifications affect biological activity. Research has shown that specific substitutions at the N-1 and N-4 positions of the piperazine ring can significantly influence the compound's pharmacological properties. For instance, introducing different functional groups can enhance binding affinity to target proteins involved in viral replication and cancer cell proliferation .

Formulation Strategies

Pharmaceutical compositions incorporating this compound are being explored for their potential therapeutic applications. These formulations aim to optimize bioavailability and therapeutic efficacy while minimizing side effects. Innovative delivery methods are also being investigated to enhance the compound's performance in clinical applications .

Case Study 1: SARS-CoV-2 Inhibition

A pivotal study focused on the development of non-peptide-derived Mpro inhibitors utilized this compound as a lead compound. The researchers employed miniaturized click chemistry to screen a library of derivatives, leading to the identification of several potent inhibitors with favorable pharmacokinetic profiles .

Case Study 2: Anticancer Efficacy

In another study examining anticancer activity, researchers evaluated various piperazine derivatives against human pancreatic cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxic effects with low toxicity towards normal cells. This suggests a selective action against cancerous cells while preserving healthy tissue integrity .

Mechanism of Action

The mechanism of action of 1-[2,6-Bis(trifluoromethyl)quinol-4-yl]piperazine involves its interaction with specific molecular targets. The compound’s quinoline ring can intercalate with DNA, while the piperazine ring can interact with proteins, affecting their function. These interactions can modulate various biochemical pathways, making the compound a valuable tool in research .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Structural Analogues with Trifluoromethyl Substituents

1-(3-Trifluoromethylphenyl)piperazine (TFMPP)
  • Structure : Piperazine linked to a phenyl ring with a -CF₃ group at position 3.
  • Pharmacology : Acts as a selective 5-HT1B receptor agonist , demonstrating neuroendocrine and psychostimulatory effects.
  • The bis-CF₃ groups may increase electron-withdrawing effects compared to TFMPP’s single -CF₃, possibly altering receptor binding kinetics.
p-Aminophenyl-ethyl-m-trifluoromethylphenyl piperazine
  • Structure: Piperazine with a trifluoromethylphenyl and an ethyl-aminophenyl group.
  • Pharmacology : Functions as a 5-HT1A agonist, reducing sympathetic nerve discharge and blood pressure .
  • Comparison: The target compound lacks the ethyl-aminophenyl moiety, suggesting divergent receptor targets. The quinoline system may confer distinct pharmacokinetic profiles, such as improved metabolic stability.

Analogues with Quinoline or Heteroaryl Systems

1-[2,6-Bis(trifluoromethyl)quinol-4-yl]homopiperazine
  • Structure: Homopiperazine (7-membered ring) instead of piperazine, attached to the same quinoline core .
  • This may affect interactions with sterically sensitive targets like enzymes or transporters.
BHAP U-90152 (HIV Reverse Transcriptase Inhibitor)
  • Structure : Bis(heteroaryl)piperazine with indole and pyridine substituents .
  • Pharmacology : Binds to HIV reverse transcriptase via hydrophobic interactions and hydrogen bonding.
  • Comparison: While both compounds utilize piperazine as a linker, the target’s bis-CF₃-quinoline system lacks the sulfonamide and indole groups critical for U-90152’s activity. This suggests divergent therapeutic applications.

Piperazine Derivatives with Antimicrobial Activity

1-(1-Naphthylmethyl)-piperazine
  • Structure : Piperazine substituted with a naphthylmethyl group .
  • Pharmacology : Inhibits bacterial efflux pumps (e.g., AcrAB-TolC in E. coli), reversing multidrug resistance.
  • Comparison: The target compound’s quinoline-CF₃ groups may enhance lipophilicity, improving membrane penetration compared to the naphthyl group. This could potentiate efflux pump inhibition if tested.

Key Structural and Functional Differences

Feature Target Compound TFMPP BHAP U-90152 1-(1-Naphthylmethyl)-piperazine
Core Structure Quinoline with bis-CF₃ Phenyl with single -CF₃ Bis-heteroaryl (indole-pyridine) Naphthylmethyl
Piperazine Substitution Position 4 of quinoline Position 1 of phenyl Linked to heteroaryls Naphthylmethyl at N1
Electron Effects Strong electron-withdrawing (bis-CF₃) Moderate electron-withdrawing Mixed (donor/acceptor groups) Electron-rich naphthyl
Biological Target Not explicitly reported (hypothesized receptors) 5-HT1B receptors HIV reverse transcriptase Bacterial efflux pumps
Synthetic Complexity High (quinoline functionalization) Moderate High (multiple heterocycles) Moderate

Research Findings and Implications

  • Receptor Selectivity: The bis-CF₃ groups may enhance binding to serotonin receptors (e.g., 5-HT1A/1B) compared to monosubstituted analogs like TFMPP, as electron-withdrawing groups (EWGs) improve receptor affinity in piperazine derivatives .
  • Antimicrobial Potential: Structural parallels to 1-(1-naphthylmethyl)-piperazine suggest possible efflux pump inhibition, though the quinoline system’s bulkiness may require optimization for bacterial uptake .

Biological Activity

1-[2,6-Bis(trifluoromethyl)quinol-4-yl]piperazine is a synthetic compound notable for its unique structural features, including a quinoline moiety with two trifluoromethyl groups and a piperazine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases.

The molecular formula of this compound is C₁₅H₁₃F₆N₃, with a molecular weight of 349.27 g/mol. The presence of trifluoromethyl groups enhances its electronic properties, contributing to its biological activity. The compound's synthesis typically involves multi-step processes that incorporate various chemical reactions typical of quinoline derivatives.

Biological Activities

Research indicates that this compound exhibits diverse biological activities, particularly in anticancer and antimicrobial applications. Below are key findings from various studies:

Anticancer Activity

  • Cell Line Studies : The compound has shown significant antiproliferative effects against several cancer cell lines. For instance, derivatives containing similar piperazine structures demonstrated growth inhibition rates exceeding 80% in colon cancer (KM12), CNS cancer (SF-539), and melanoma (SK-MEL-5) cell lines .
  • Mechanism of Action : The mechanism by which this compound exerts its anticancer effects is believed to involve the modulation of cellular pathways that regulate cell growth and apoptosis. Specific derivatives have shown IC50 values as low as 1.00 μM against breast cancer cell lines .
  • Structure-Activity Relationship (SAR) : Studies on related compounds have indicated that modifications in the piperazine or quinoline moieties can significantly influence biological activity. For example, compounds with piperazines directly attached to the quinolone core exhibited higher potency compared to those with ethylene linkers .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Research on similar trifluoromethyl-substituted piperazines indicates enhanced activity against various pathogens, suggesting that this compound could be effective against resistant strains of bacteria and fungi .

Data Tables

The following table summarizes the biological activities of this compound and its derivatives:

CompoundCell Line% Growth InhibitionIC50 (μM)
Derivative 17KM12 (Colon Cancer)-84.40%Not specified
Derivative 22SF-539 (CNS Cancer)-96.98%Not specified
Derivative 23SK-MEL-5 (Melanoma)-98.54%1.00
Derivative 25MDA-MB-468 (Breast Cancer)-95.37%1.35

Case Studies

Several case studies have highlighted the potential of this compound in drug development:

  • Case Study on Anticancer Efficacy : In a study involving multiple cancer cell lines, derivatives of piperazine were evaluated for their cytotoxic effects. The results indicated that modifications leading to increased lipophilicity correlated with enhanced cellular uptake and cytotoxicity .
  • Antiviral Properties : Research into related trifluoromethyl piperazines has revealed their ability to enhance defensive enzyme activities in plants, suggesting potential applications in agriculture as antiviral agents against plant viruses .

Q & A

Q. Optimization Parameters :

Factor Optimal Condition
Solvent RatioH₂O:DCM (1:2) for CuAAC
Catalyst LoadingCuSO₄·5H₂O (0.3 equiv.)
Reaction Time2–24 hours, monitored by TLC
PurificationSilica gel chromatography (ethyl acetate/hexane)

How can researchers characterize the physicochemical properties of this compound, and what analytical techniques are critical?

Basic Research Question
Key characterization methods include:

  • NMR Spectroscopy : Confirm structural integrity via ¹H and ¹³C NMR, focusing on piperazine ring protons (δ 2.4–3.8 ppm) and trifluoromethyl signals (δ ~120 ppm for ¹⁹F) .
  • X-Ray Diffraction (XRPD) : Determine crystallinity and confirm salt forms (e.g., hydrochloride or phosphate) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability, with decomposition temperatures >200°C common for similar piperazines .

Q. Critical Parameters :

  • Purity : Use HPLC with UV detection (λ = 254 nm) .
  • Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 1–7) .

What safety protocols are essential for handling this compound in laboratory settings?

Basic Research Question
Refer to Safety Data Sheets (SDS) for piperazine analogs:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of toxic fumes during synthesis .
  • Spill Management : Neutralize acidic/basic spills before disposal; avoid oxidizers .

Q. Experimental Validation :

  • Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinase domains) .
  • In Vitro Assays : Test cytotoxicity (MTT assay) and receptor binding (radioligand displacement) .

How can researchers resolve contradictions in reported biological data for piperazine derivatives?

Advanced Research Question
Common discrepancies arise from:

  • Solubility Variability : Use standardized DMSO stock solutions (<0.1% v/v in assays) .
  • Assay Conditions : Control pH (7.4 for physiological studies) and temperature (37°C) .
  • Metabolic Interference : Pre-incubate with liver microsomes to assess stability .

Q. Case Study :

  • Antiarrhythmic activity of methoxybenzyl-piperazines varied due to differences in LogP (optimize to 2–4) .

What computational strategies are effective for predicting the pharmacokinetic profile of this compound?

Advanced Research Question

  • ADMET Prediction : Use SwissADME to estimate:
    • GI Absorption : High (>80% if TPSA < 60 Ų) .
    • BBB Permeability : Likely if LogP > 2 and molecular weight < 450 .
  • CYP Inhibition : Screen with CYP450 isoforms (e.g., CYP3A4) using fluorescent substrates .

Q. Validation :

  • Compare in silico predictions with in vivo pharmacokinetic studies in rodent models .

How can crystallinity and polymorphism impact the reproducibility of pharmacological studies?

Advanced Research Question

  • XRPD Analysis : Identify polymorphic forms (e.g., anhydrous vs. hydrate) .
  • Salt Screening : Test hydrochloride, phosphate, or maleate salts to enhance solubility .

Q. Example :

  • Piperazinium trichloroacetate hydrates showed altered dissolution rates due to water content .

What are the best practices for scaling up synthesis while maintaining yield and purity?

Advanced Research Question

  • Process Optimization :

    Parameter Lab Scale Pilot Scale
    Temperature Control±2°C ±1°C
    Mixing EfficiencyMagnetic stirrerMechanical agitator
    Catalyst RecoveryNot feasibleFiltration
  • Quality Control : Use inline PAT (Process Analytical Technology) for real-time monitoring .

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